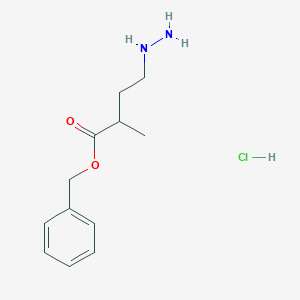
3-Cbz-amino-butylamine HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cbz-amino-butylamine hydrochloride is a chemical compound with the molecular formula C12H19ClN2O2. It is a derivative of butylamine, where the amino group is protected by a carbobenzyloxy (Cbz) group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cbz-amino-butylamine hydrochloride typically involves the protection of the amino group of butylamine with a carbobenzyloxy group. This can be achieved through the reaction of butylamine with benzyl chloroformate in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
Protection of Butylamine: Butylamine reacts with benzyl chloroformate in the presence of sodium hydroxide to form 3-Cbz-amino-butylamine.
Formation of Hydrochloride Salt: The protected amine is then treated with hydrochloric acid to form the hydrochloride salt, resulting in 3-Cbz-amino-butylamine hydrochloride.
Industrial Production Methods
Industrial production of 3-Cbz-amino-butylamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings.
化学反応の分析
Types of Reactions
3-Cbz-amino-butylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can remove the Cbz protecting group, yielding the free amine.
Substitution: The amino group can participate in substitution reactions, forming new compounds.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd-C) in the presence of hydrogen gas is a common method for deprotecting the Cbz group.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Free butylamine after removal of the Cbz group.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
3-Cbz-amino-butylamine hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
作用機序
The mechanism of action of 3-Cbz-amino-butylamine hydrochloride primarily involves its role as a protected amine. The Cbz group protects the amino group from unwanted reactions during synthetic processes. Upon deprotection, the free amine can participate in various biochemical and chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
類似化合物との比較
Similar Compounds
N-Boc-butylamine: Another protected amine where the amino group is protected by a tert-butoxycarbonyl (Boc) group.
N-Fmoc-butylamine: The amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group.
N-Alloc-butylamine: The amino group is protected by an allyloxycarbonyl (Alloc) group.
Uniqueness
3-Cbz-amino-butylamine hydrochloride is unique due to the stability and ease of removal of the Cbz protecting group. The Cbz group can be removed under mild conditions using catalytic hydrogenation, making it a preferred choice in peptide synthesis and other applications where selective deprotection is required.
特性
分子式 |
C12H19ClN2O2 |
|---|---|
分子量 |
258.74 g/mol |
IUPAC名 |
benzyl 4-hydrazinyl-2-methylbutanoate;hydrochloride |
InChI |
InChI=1S/C12H18N2O2.ClH/c1-10(7-8-14-13)12(15)16-9-11-5-3-2-4-6-11;/h2-6,10,14H,7-9,13H2,1H3;1H |
InChIキー |
RCTWJOZHHLKUCK-UHFFFAOYSA-N |
正規SMILES |
CC(CCNN)C(=O)OCC1=CC=CC=C1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(dipropylamino)ethyl]-3-propylidene-1H-indol-2-one;hydrochloride](/img/structure/B15361787.png)
![TBDMS(-3)[TBDMS(-5)]Ribf2F(b)-uracil-1-yl](/img/structure/B15361806.png)
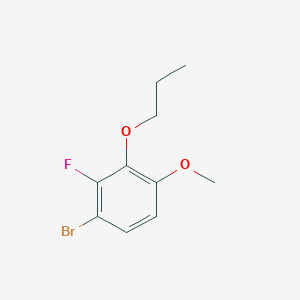

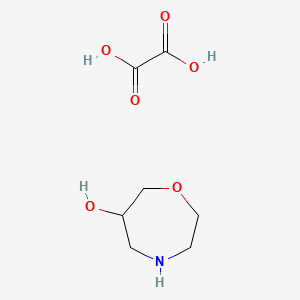
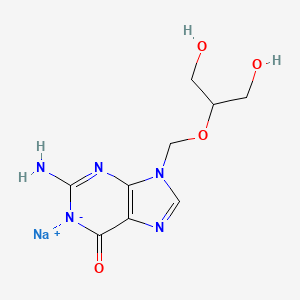
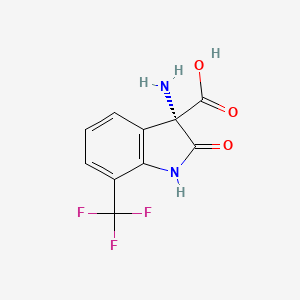
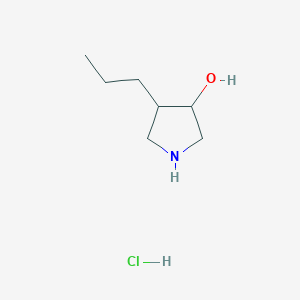
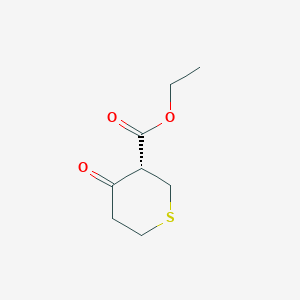
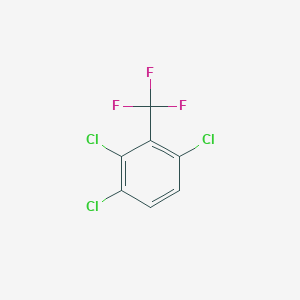
![tert-butyl 3-oxo-2,3a,4,5,7,7a-hexahydro-1H-pyrrolo[2,3-c]pyridine-6-carboxylate;oxalic acid](/img/structure/B15361851.png)
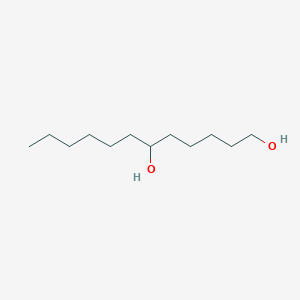
![endo-8-Boc-2-hydroxy-8-azabicyclo[3.2.1]octane](/img/structure/B15361859.png)
![5-[2-(Benzyloxy)phenyl]-1H-indole-2,3-dione](/img/structure/B15361877.png)
